methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, propoxybenzoyl, oxo, and thiazole
Preparation Methods
The synthesis of METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrolidine and thiazole structures, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and condensation. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:
- 3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer unique properties and potential applications.
Properties
Molecular Formula |
C30H32N2O6S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-7-14-38-21-12-13-22(17(4)15-21)25(33)23-24(20-10-8-19(9-11-20)16(2)3)32(28(35)26(23)34)30-31-18(5)27(39-30)29(36)37-6/h8-13,15-16,24,33H,7,14H2,1-6H3/b25-23+ |
InChI Key |
NSNOULHEDHSLBU-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)C |
Origin of Product |
United States |
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